4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a 4-methyl group and a 3-(2-methyl-5-phenylpyrrol-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by its functionalization and subsequent attachment to the benzoic acid core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-: A simpler analog with a single methyl group substitution.
Benzoic acid, 3-(2-methyl-5-phenylpyrrol-1-yl)-: Similar structure but lacks the 4-methyl group.
Uniqueness
4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both the 4-methyl and 3-(2-methyl-5-phenylpyrrol-1-yl) groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in simpler analogs.
Properties
IUPAC Name |
4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-8-10-16(19(21)22)12-18(13)20-14(2)9-11-17(20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYXRNIUFONEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180786 | |
Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-57-1 | |
Record name | 4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26165-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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